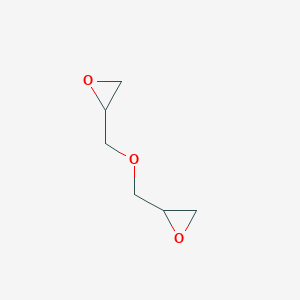

Diglycidyl ether

Cat. No. B154856

Key on ui cas rn:

2238-07-5

M. Wt: 130.14 g/mol

InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04468508

Procedure details

Glycidyl ether of novolak type substituted phenolic resin was produced from the novolak type phenolic resin synthesized in Example 1, using a 1-liter flask equipped with a thermometer, dropping funnel, stirrer, and separating tube with cooler. In the flask were placed 1.0 mol (as phenolic hydroxyl group) of novolak type phenolic resin, 7.0 mols of epichlorohydrin, and 0.4 times (by weight) as much dioxane as epichlorohydrin. Then, 48% NaOH (1.0 mol as NaOH) was added dropwise over 4 hours. During this time, epichlorohydrin, dioxane, and water were azeotropically boiled at 58° to 60° C. under reduced pressure (150 mmHg) and cooled in the separating tube, whereby the organic layer containing major amounts of epichlorohydrin and dioxane were returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, epichlorohydrin and dioxane were distilled away, and the reaction product was dissolved in methyl isobutyl ketone. Then the salt formed as a by-product was filtered out, and then methyl isobutyl ketone was distilled away. Thus, there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This product was found to contain 0.029% (290 ppm) of hydrolyzable chlorine and to have an epoxy equivalent of 203, a softening point of 62° C., and a density of 1.19 g/cm3.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[O:6]1C[CH2:10][O:9][CH2:8][CH2:7]1.[OH-].[Na+]>O>[CH2:1]([O:6][CH2:7][CH:8]1[O:9][CH2:10]1)[CH:3]1[O:5][CH2:4]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Five

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating tube with cooler

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in the separating tube, whereby the organic layer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

epichlorohydrin and dioxane were distilled away

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the reaction product was dissolved in methyl isobutyl ketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the salt formed as a by-product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered out

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

methyl isobutyl ketone was distilled away

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCC1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |